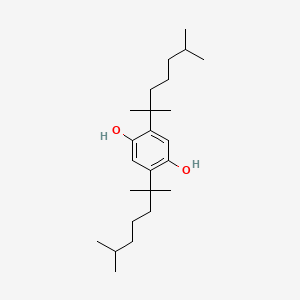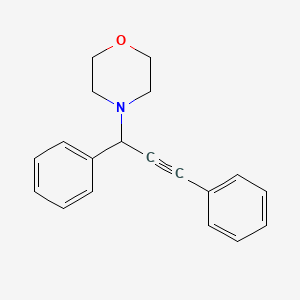
Hexanoyl benzenecarboperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoyl benzenecarboperoxoate is an organic compound known for its unique chemical structure and properties It is a peroxoester, which means it contains a peroxide group (-O-O-) bonded to an ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexanoyl benzenecarboperoxoate can be synthesized through the reaction of hexanoyl chloride with benzenecarboperoxoic acid. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide group.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities and byproducts.
Analyse Des Réactions Chimiques
Types of Reactions: Hexanoyl benzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting other compounds into their oxidized forms.
Reduction: Under certain conditions, the peroxide group can be reduced, breaking the O-O bond.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed:
Oxidation: Products include oxidized organic compounds, such as alcohols or ketones.
Reduction: Products include alcohols or hydrocarbons.
Substitution: Products include esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Hexanoyl benzenecarboperoxoate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, facilitating the formation of various oxidized products.
Biology: The compound’s ability to generate reactive oxygen species makes it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research is ongoing into its potential use in drug formulations, particularly for its antimicrobial properties.
Industry: It is used in the production of polymers and other materials, where its oxidative properties can initiate polymerization reactions.
Mécanisme D'action
Hexanoyl benzenecarboperoxoate can be compared with other peroxoesters and oxidizing agents:
Benzoyl peroxide: Similar in structure but with different reactivity and applications, primarily used in acne treatment.
Hexanoyl chloride: Shares the hexanoyl group but lacks the peroxide functionality, making it less reactive in oxidation reactions.
Peracetic acid: Another peroxoester with strong oxidizing properties, commonly used as a disinfectant.
Uniqueness: this compound is unique due to its combination of the hexanoyl and benzenecarboperoxoate groups, providing a balance of reactivity and stability that is useful in various applications.
Comparaison Avec Des Composés Similaires
- Benzoyl peroxide
- Peracetic acid
- Hexanoyl chloride
Propriétés
Numéro CAS |
116577-21-0 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
hexanoyl benzenecarboperoxoate |
InChI |
InChI=1S/C13H16O4/c1-2-3-5-10-12(14)16-17-13(15)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 |
Clé InChI |
KNGAADXITVJHDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OOC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanamide, 3,3'-[(phenylmethyl)imino]bis-](/img/structure/B14308956.png)
![5-[(2,4-Dichlorophenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B14308960.png)


![[(Bromoindiganediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14308972.png)


![5-{[2-(1H-Imidazol-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14309003.png)
![N-[2-(2,2-Dimethoxyethoxy)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14309004.png)


![N-[(6-Oxooxan-2-yl)methyl]acetamide](/img/structure/B14309028.png)


